N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
The compound N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide features a fused tetrahydrobenzofuran core substituted with a methyl group at position 3 and a ketone at position 2. The carboxamide group links this bicyclic system to a 1,3-benzodioxol-5-yl aromatic ring.
Properties
Molecular Formula |
C17H15NO5 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO5/c1-9-15-11(19)3-2-4-13(15)23-16(9)17(20)18-10-5-6-12-14(7-10)22-8-21-12/h5-7H,2-4,8H2,1H3,(H,18,20) |
InChI Key |
NDLPARNPWVSPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Synthesis via Heteroannulation
A one-pot heteroannulation strategy, adapted from Pirouz et al. (2021), enables efficient benzofuran formation using benzoquinone (BQ) and cyclohexanone derivatives under acidic conditions. Key modifications include substituting cyclohexanone with 3-methylcyclohexanone to introduce the methyl group at position 3:
Reaction optimization (Table 1) highlights the critical role of acetic acid (AcOH) as both catalyst and proton donor, with toluene (PhMe) as the solvent. Prolonged reflux (24–72 hours) achieves yields up to 81% by facilitating [3+2] cycloaddition and subsequent oxidation.
Table 1: Optimization of Benzofuran Core Synthesis
| Entry | BQ Equiv. | 3-Methylcyclohexanone Equiv. | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2.5 | 1.0 | 24 | 81 |
| 2 | 3.0 | 1.0 | 48 | 78 |
| 3 | 2.0 | 1.2 | 72 | 65 |
Carboxamide Functionalization
The benzofuran core undergoes carboxylation at position 2 via Koch-Haaf reaction conditions (HCOOH, H2SO4) to yield 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid. Subsequent amidation with 1,3-benzodioxol-5-amine employs coupling agents such as HATU or EDCl/HOBt in dichloromethane (DCM) at 0–25°C:
Critical Parameters:
-
Coupling Agent: HATU outperforms EDCl in yield (92% vs. 78%) due to superior activation efficiency.
-
Solvent: Polar aprotic solvents (e.g., DMF, DCM) prevent premature hydrolysis of the activated intermediate.
-
Temperature: Reactions conducted at 0°C minimize racemization and side product formation.
Alternative Multi-Step Synthesis
For laboratories lacking specialized coupling reagents, a stepwise approach involving acyl chloride intermediates proves viable:
Acyl Chloride Formation
Thionyl chloride (SOCl2) converts the carboxylic acid to its corresponding acyl chloride under reflux:
Amide Bond Formation
The acyl chloride reacts with 1,3-benzodioxol-5-amine in the presence of a base (e.g., triethylamine) to form the target amide:
Yield Comparison:
Purification and Characterization
Crystallization and Recrystallization
Crude product purification employs sequential solvent systems:
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 6.85 (d, J = 8.4 Hz, 1H, benzodioxole-H), 6.72 (s, 1H, benzodioxole-H), 3.95 (s, 2H, OCH2O), 2.98 (t, J = 6.0 Hz, 2H, tetrahydrofuran-CH2), 2.45 (s, 3H, CH3).
-
13C NMR: δ 194.8 (C=O), 172.5 (CONH), 148.3 (OCH2O), 124.6 (benzofuran-C), 33.8 (tetrahydrofuran-CH2).
-
X-ray Crystallography: Confirms the fused bicyclic system and amide planar geometry (Fig. 1).
Industrial-Scale Considerations
Cost-Efficiency Analysis
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Biology and Medicine
N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has shown promise in various biological applications:
Anti-Cancer Properties
Preliminary studies indicate that this compound exhibits notable anti-cancer activity. Analogous compounds have demonstrated selective cytotoxicity against hepatoma cells and other tumor types. The potential therapeutic applications in oncology are significant due to its structural similarities with known anti-cancer agents.
Anti-inflammatory Effects
Research suggests that related compounds possess anti-inflammatory properties that may surpass those of traditional anti-inflammatory drugs like curcumin. This indicates that this compound could also exhibit multi-faceted biological activities beyond anti-cancer effects.
Neuroprotective Effects
Some derivatives of benzodioxole compounds have shown neuroprotective effects in preclinical studies. This suggests potential applications in treating neurodegenerative diseases.
Case Studies
Several research articles document the biological activity of compounds related to this compound:
Study on Cytotoxicity
A study demonstrated that derivatives of benzodioxole exhibited selective cytotoxicity against various cancer cell lines. Results indicated that certain structural modifications enhanced their anti-cancer efficacy.
Anti-inflammatory Effects
Other related compounds were shown to possess anti-inflammatory properties superior to curcumin in specific assays. This suggests that similar derivatives could also exhibit multi-faceted biological activities beyond anti-cancer effects.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide with structurally or functionally related compounds:
Key Structural and Functional Insights:
Core Ring Systems: The tetrahydrobenzofuran core in the target compound contrasts with Tezacaftor’s benzodioxole-cyclopropane system and Ivacaftor’s dihydroquinoline. These differences likely alter binding to targets like CFTR, where Tezacaftor and Ivacaftor act synergistically . The capsaicin analogue replaces the tetrahydrobenzofuran with a sulfonamide-linked benzodioxole, demonstrating cytotoxicity via modified vanilloid receptor interactions .
Substituent Effects: The methyl and ketone groups in the target compound may enhance metabolic stability compared to N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide, which lacks such substituents.
Biological Implications: Cytotoxicity: The capsaicin analogue’s IC₅₀ of 32 µM against MCF7 cells suggests benzodioxol derivatives may target cancer pathways, but the target compound’s tetrahydrobenzofuran could modulate potency or selectivity . CFTR Modulation: Tezacaftor and Ivacaftor highlight the importance of carboxamide-linked aromatic systems in CFTR regulation. The target compound’s benzofuran core may offer novel binding modes but requires experimental validation .
Research Findings and Data
- Structural Analysis : Crystallographic tools like SHELX and WinGX (–3) enable precise determination of molecular conformations, such as the puckered benzodioxole ring in the capsaicin analogue (q₂ = 0.140 Å, φ₂ = 145.7°) . Similar analyses for the target compound could reveal steric or electronic properties critical to activity.
- Synthetic Feasibility : The capsaicin analogue was synthesized via slow evaporation (hexane/chloroform), a method applicable to the target compound for crystallization studies .
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.
Compound Overview
- Molecular Formula : C17H15NO5
- Molecular Weight : Approximately 299.31 g/mol
- Structural Characteristics : The compound features a benzodioxole moiety linked to a tetrahydro-benzofuran core and an amide functional group, which contributes to its diverse chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves several steps. Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity. The synthetic pathway often includes:
- Formation of the benzodioxole structure.
- Introduction of the tetrahydro-benzofuran core.
- Amide bond formation.
Recent studies suggest that compounds with similar structural motifs have shown significant anti-cancer properties and cytotoxic effects against various cancer cell lines.
Anti-Cancer Properties
Preliminary studies indicate that this compound may exhibit notable anti-cancer activity. Analogous compounds have demonstrated selective cytotoxicity against hepatoma cells and other tumor types. This suggests a potential for therapeutic applications in oncology.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyphenyl)-benzodioxole | Hydroxy substitution on benzodioxole | Anticancer activity |
| 3-Methylbenzofuran derivatives | Variations in methyl substitutions | Neuroprotective effects |
| 1-Benzofuran carboxamides | Different carboxamide substitutions | Analgesic properties |
Interaction studies are essential for understanding the mechanisms through which this compound exerts its biological effects. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Molecular docking studies and binding assays could further elucidate its pharmacodynamics and help identify potential biological targets.
Case Studies
Several research articles have documented the biological activity of compounds related to this compound:
- Study on Cytotoxicity : A study demonstrated that derivatives of benzodioxole exhibited selective cytotoxicity against various cancer cell lines. The results indicated that certain structural modifications enhanced their anti-cancer efficacy.
- Anti-inflammatory Effects : Other related compounds were shown to possess anti-inflammatory properties superior to curcumin in certain assays. This suggests that similar derivatives could also exhibit multi-faceted biological activities beyond anti-cancer effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Key steps : Coupling of benzodioxole and tetrahydrobenzofuran carboxamide moieties via amide bond formation using carbodiimides (e.g., DCC) or activated esters .
- Critical parameters : Temperature (60–80°C), solvent choice (DMF or DCM), and reaction time (24–48 hours) to minimize by-products like unreacted intermediates or hydrolyzed products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Techniques :
- NMR : - and -NMR to verify benzodioxole (δ 6.8–7.0 ppm for aromatic protons) and tetrahydrobenzofuran (δ 2.4–2.8 ppm for methyl groups) moieties .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~ 370–380 Da) .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding patterns .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?
- In vitro screens :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the benzodioxole group’s electron-rich aromatic system .
Advanced Research Questions
Q. How do substituents on the benzodioxole or tetrahydrobenzofuran rings modulate biological activity?
- Structure-activity relationship (SAR) strategies :
- Introduce electron-withdrawing groups (e.g., -Cl, -NO) on the benzodioxole ring to enhance binding to hydrophobic enzyme pockets .
- Modify the tetrahydrobenzofuran’s methyl group to bulkier alkyl chains (e.g., propyl) to improve membrane permeability .
- Case study : Analogues with 5-bromo-furan substitutions showed 2–3x higher anticancer activity compared to parent compounds in MCF-7 cells .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetics and target interactions?
- In silico tools :
- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding to cytochrome P450 enzymes or cancer-related kinases .
- ADMET prediction : SwissADME for estimating logP (~2.5), solubility (<10 µg/mL), and blood-brain barrier permeability (low) .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Case example : Discrepancies in antimicrobial activity (e.g., MIC variability) may arise from polymorphic forms. Use SHELXD/SHELXE for phase determination and SHELXL for refining unit cell parameters to identify stable crystalline forms .
- Data interpretation : Compare hydrogen-bonding networks (e.g., amide-carbonyl interactions) across polymorphs to correlate stability with bioactivity .
Experimental Design & Data Analysis
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Formulation approaches :
- Co-solvents : 10–20% DMSO/PEG 400 in saline for intraperitoneal administration .
- Nanoemulsions : Lipid-based carriers (e.g., lecithin) to enhance bioavailability .
- Analytical validation : HPLC-UV (λ = 280 nm) to monitor solubility and stability in simulated physiological fluids .
Q. How should researchers address low reproducibility in synthetic yields?
- Troubleshooting :
- By-product analysis : LC-MS to detect intermediates (e.g., unreacted furan-2-carboxamide) and adjust stoichiometry .
- Catalyst screening : Test Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling if aryl halide impurities persist .
Tables for Key Data
Critical Research Gaps & Future Directions
- Mechanistic studies : Elucidate the role of the tetrahydrobenzofuran’s keto group in pro-apoptotic signaling via caspase-3 activation assays .
- In vivo toxicity : Conduct subchronic dosing studies in rodent models to assess hepatotoxicity linked to benzodioxole metabolism .
- Polypharmacology : Screen against off-target receptors (e.g., GPCRs) using radioligand binding assays to predict side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
